N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxol-5-yl group attached to an oxalamide moiety, which is further linked to a (2,5-dimethylfuran-3-yl)methyl group
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells to inhibit their growth and proliferation.
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and it also triggers the cells to self-destruct.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . By causing cell cycle arrest, the compound disrupts the normal process of cell division, preventing the cancer cells from multiplying. By inducing apoptosis, the compound triggers a series of biochemical reactions that lead to the self-destruction of the cancer cells.
Pharmacokinetics
It has been found that the compound obeys lipinski’s rule of five, which suggests that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of cancer cells. In studies, the compound has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . This means that the compound is able to inhibit 50% of the cancer cell growth at these concentrations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and (2,5-dimethylfuran-3-yl)methyl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final oxalamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its chemical properties and biological activity can be optimized to create more effective and safer pharmaceuticals.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical structure may impart desirable properties to these materials, enhancing their performance and durability.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)amide
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)urea
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure and properties make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-9-5-11(10(2)23-9)7-17-15(19)16(20)18-12-3-4-13-14(6-12)22-8-21-13/h3-6H,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKGWJBBZAMLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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